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Executive Summary: DNDI-6148, a novel oxaborole compound, has demonstrated promising

preclinical activity against kinetoplastid parasites, including Trypanosoma cruzi, the causative

agent of Chagas disease. Its mechanism of action involves the inhibition of the cleavage and

polyadenylation specificity factor 3 (CPSF3), an essential enzyme for parasite mRNA

processing. Despite showing efficacy in a mouse model of Chagas disease and a favorable

safety profile in a Phase I clinical trial, the development of DNDI-6148 has been paused due to

pre-clinical findings of reproductive toxicity.[1][2] This guide provides a comprehensive

overview of the available technical data on DNDI-6148, including its mechanism of action,

preclinical and clinical findings, and the experimental protocols utilized in its evaluation.

Introduction
Chagas disease, a neglected tropical disease caused by the protozoan parasite Trypanosoma

cruzi, affects millions of people, primarily in Latin America. Current treatment options,

benznidazole and nifurtimox, are limited by significant toxicity and variable efficacy, particularly

in the chronic stage of the disease.[1] The oxaborole class of compounds has emerged as a

promising area of research for new anti-parasitic agents. DNDI-6148 was identified as a lead
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candidate from this class with potential applications for both visceral leishmaniasis and Chagas

disease.[1]

Mechanism of Action
DNDI-6148 exerts its anti-parasitic effect through the inhibition of the parasite's cleavage and

polyadenylation specificity factor 3 (CPSF3).[3] CPSF3 is a metal-dependent endonuclease

that plays a crucial role in the maturation of pre-messenger RNA (pre-mRNA) into mature

mRNA. By inhibiting this enzyme, DNDI-6148 disrupts the processing of parasite mRNA,

leading to a downstream inhibition of protein synthesis and ultimately, parasite death. This

mechanism is believed to be selective for the parasite enzyme over the human homolog,

providing a potential therapeutic window.

DNDI-6148

Parasite CPSF3
(Endonuclease)

Inhibition

mRNA Processing
(Cleavage & Polyadenylation)

pre-mRNA

Mature mRNA

Protein Synthesis

Parasite Death

Leads to

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 9 Tech Support

https://dndi.org/research-development/portfolio/dndi-6148/
https://www.benchchem.com/product/b15558969?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC8591608/
https://www.benchchem.com/product/b15558969?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15558969?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Click to download full resolution via product page

Figure 1. Proposed mechanism of action of DNDI-6148.

Preclinical Data
While it has been reported that DNDI-6148 demonstrated efficacy in an in vivo model of

Chagas disease, specific quantitative data on its activity against Trypanosoma cruzi have not

been made publicly available.[1] The majority of the published preclinical data for DNDI-6148
focuses on its activity against Leishmania donovani, the causative agent of visceral

leishmaniasis. These data are presented here to provide an indication of the compound's

general anti-kinetoplastid properties.

In Vitro Efficacy against Leishmania donovani**
Assay Cell Type Parameter Value

Intracellular

Amastigotes

Mouse Peritoneal

Macrophages
IC50 0.4 µM

Axenic Amastigotes - IC50 1.2 µM

Cytotoxicity
MRC-5 (Human Lung

Fibroblast)
CC50 >100 µM

Table 1: In vitro activity of DNDI-6148 against Leishmania donovani and a human cell line. Data

extracted from Mowbray et al., J Med Chem, 2021.

In Vivo Efficacy in a Mouse Model of Visceral
Leishmaniasis***

Dose (mg/kg, oral, twice daily for 5 days) Parasite Burden Reduction (%)

25 97.1

50 99.7

Table 2: In vivo efficacy of DNDI-6148 in a Leishmania donovani infected mouse model. Data

extracted from Mowbray et al., J Med Chem, 2021.
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Pharmacokinetics in Preclinical Models***
Species

Dose
(mg/kg)

Route
Cmax
(µg/mL)

Tmax (h)
AUC0-24h
(µg.h/mL)

Mouse 10 Oral 1.2 4 18

Rat 10 Oral 0.8 6 12

Dog 2 Oral 0.5 4 8

Table 3: Pharmacokinetic parameters of DNDI-6148 in various preclinical species. Data

extracted from Mowbray et al., J Med Chem, 2021.

Reproductive Toxicology
The clinical development of DNDI-6148 was paused due to findings of reproductive toxicity in

preclinical studies.[2] Specific details of these findings, including the nature of the toxicity and

the doses at which it was observed, have not been publicly disclosed.

Clinical Data: Phase I Study
A Phase I, first-in-human, randomized, double-blind, placebo-controlled, single ascending dose

study was conducted to evaluate the safety, tolerability, and pharmacokinetics of DNDI-6148 in

healthy male volunteers.

Study Design
Population: Healthy male subjects.

Design: Single ascending dose cohorts.

Dose Range: 10 mg to 380 mg.

Formulation: Oral suspension.

Safety and Tolerability
DNDI-6148 was generally well-tolerated at all single oral doses tested. The majority of adverse

events were mild and resolved spontaneously. No serious adverse events were reported.
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Pharmacokinetics in Humans
Dose (mg) Cmax (ng/mL) Tmax (h)

AUC0-inf
(ng.h/mL)

t1/2 (h)

10 123 4.0 2,450 18.2

20 215 6.0 4,890 19.5

40 389 6.0 9,870 20.1

80 654 8.0 19,800 21.3

160 1,150 8.0 38,900 22.5

260 1,680 8.0 62,300 23.8

380 2,150 6.0 85,400 24.1

Table 4: Mean pharmacokinetic parameters of DNDI-6148 in healthy male volunteers. Data

presented are approximations based on graphical representations in the cited literature.
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Figure 2. Development workflow for DNDI-6148 for Chagas disease.

Experimental Protocols
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Detailed experimental protocols for the evaluation of DNDI-6148 specifically for Chagas

disease have not been published. The following are generalized protocols based on standard

methodologies in the field for the preclinical assessment of anti-Chagas disease drug

candidates.

In Vitro Anti-T. cruzi Amastigote Assay
Cell Culture: Maintain a host cell line (e.g., L6 myoblasts or Vero cells) in appropriate culture

medium supplemented with fetal bovine serum.

Infection: Infect the host cell monolayer with tissue culture-derived T. cruzi trypomastigotes at

a multiplicity of infection of approximately 10:1.

Compound Addition: After 24 hours of infection, remove the free trypomastigotes and add

fresh medium containing serial dilutions of DNDI-6148. Include a positive control (e.g.,

benznidazole) and a negative control (vehicle).

Incubation: Incubate the plates for 72-96 hours at 37°C in a 5% CO2 atmosphere.

Quantification: Fix and stain the cells (e.g., with Giemsa or a fluorescent DNA dye).

Determine the number of intracellular amastigotes per host cell using high-content imaging

or manual microscopy.

Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response

data to a sigmoidal curve.

In Vivo Mouse Model of Acute Chagas Disease
Animals: Use an appropriate mouse strain (e.g., BALB/c or C57BL/6).

Infection: Infect the mice intraperitoneally with a standardized inoculum of bloodstream

trypomastigotes of a virulent T. cruzi strain (e.g., Y or Brazil).

Treatment: Initiate treatment on a specified day post-infection (e.g., day 5). Administer DNDI-
6148 orally once or twice daily for a defined period (e.g., 10-20 days). Include a vehicle

control group and a positive control group (e.g., benznidazole).
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Monitoring: Monitor parasitemia regularly by taking blood samples from the tail vein and

counting the number of trypomastigotes in a Neubauer chamber. Monitor animal survival and

clinical signs of disease.

Endpoint Analysis: At the end of the experiment, or when humane endpoints are reached,

collect tissues (e.g., heart, skeletal muscle) for histopathological analysis or parasite load

determination by qPCR.

Data Analysis: Compare the levels of parasitemia, tissue parasite burden, and survival rates

between the treated and control groups.
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Figure 3. Generalized experimental workflows for preclinical evaluation.

Conclusion and Future Perspectives
DNDI-6148 is an oxaborole with a novel mechanism of action that has shown promise as a

potential treatment for Chagas disease. Its favorable safety and pharmacokinetic profile in a

Phase I study were encouraging. However, the emergence of reproductive toxicity in preclinical

studies has led to a halt in its clinical development for this indication.[2]

The journey of DNDI-6148 highlights both the potential of the oxaborole class for treating

kinetoplastid diseases and the significant challenges in drug development, particularly

concerning long-term safety. While the future of DNDI-6148 for Chagas disease is uncertain,

the knowledge gained from its development can inform the search for new, safer analogues

within the oxaborole class. Further research is warranted to understand the specific

mechanisms of the observed reproductive toxicity and to design new compounds that retain the

anti-parasitic efficacy while mitigating this liability.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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